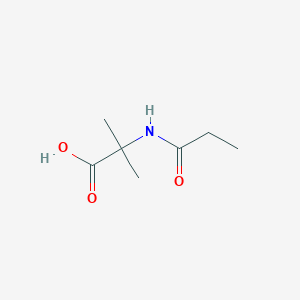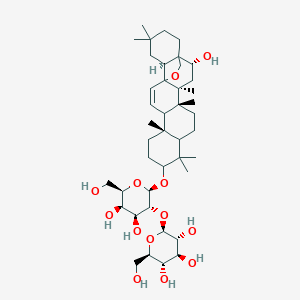
Corchorusin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corchorusin D is a natural product that has been isolated from the plant Corchorus olitorius L. It belongs to the class of flavonoids and possesses various biological activities. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Cells
- Corchorusin D (COR-D), derived from Corchorus acutangulus, exhibits potent anti-cancer properties. It has been shown to induce apoptosis in chronic myelogenous leukemic cell line K562 and melanoma cells (B16F10, SK-MEL-28, A375) by affecting mitochondrial functions and activating intrinsic apoptotic pathways. This involves the regulation of Bcl-2/Bax ratio, activation of caspases, and suppression of the AKT/PKB pathway (Mallick et al., 2012); (Mallick et al., 2013).
Targeted Drug Delivery
- Studies have explored the use of COR-D in targeted drug delivery systems. Corchorusin D-bearing liposomes have shown potential in delivering drugs to specific cellular and subcellular sites, such as the lysosomal fraction of non-parenchymal liver cells. This could be significant for treating diseases like macrophage-associated disorders involving Mycobacterium leprae and Mycobacterium tuberculosis (Medda et al., 1990); (Medda et al., 1995).
Antioxidant and Antidiabetic Properties
- COR-D, along with other compounds from Corchorus spp., has been associated with antioxidant and antidiabetic properties. This includes inhibitory effects on α-amylase and α-glucosidase, enzymes linked to diabetes, and potential scavenging of free radicals, which can be crucial in managing type 2 diabetes mellitus (Ademiluyi et al., 2015).
Potential in Plant Tissue Culture
- Research on Corchorus spp. has also included the investigation of somatic embryogenesis, a key process in plant tissue culture and genetic engineering. This has implications for the cultivation and improvement of varieties for industrial and medicinal uses (Mondal et al., 2020).
Ethnobotanical and Pharmacological Potential
- Corchorus species, including those yielding COR-D, have been recognized for various ethnobotanical applications. Their leaves are traditionally used in managing pain, fever, dysentery, and other diseases, reflecting their pharmacological potential with a variety of bioactive molecules (Kumari et al., 2019).
Propiedades
Número CAS |
108886-04-0 |
|---|---|
Nombre del producto |
Corchorusin D |
Fórmula molecular |
C42H68O13 |
Peso molecular |
781 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-36(2)14-15-41-20-51-42(25(41)16-36)13-9-24-38(5)11-10-27(37(3,4)23(38)8-12-39(24,6)40(42,7)17-26(41)45)54-35-33(31(49)29(47)22(19-44)53-35)55-34-32(50)30(48)28(46)21(18-43)52-34/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26-,27?,28-,29+,30+,31+,32-,33-,34+,35+,38+,39-,40+,41?,42?/m1/s1 |
Clave InChI |
WWABOEGJVNVCGA-BNQVJPHMSA-N |
SMILES isomérico |
C[C@]12CCC(C(C1CC[C@@]3(C2C=CC45[C@]3(C[C@H](C6([C@@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
SMILES canónico |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
Sinónimos |
corchorusin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



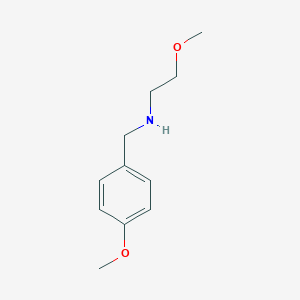
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
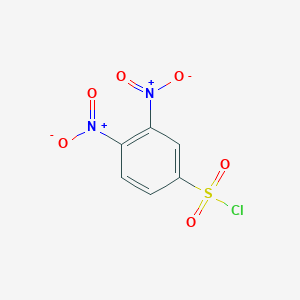
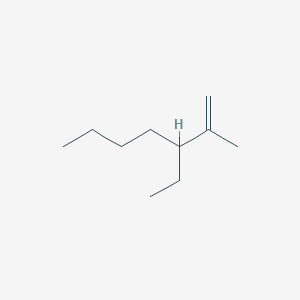
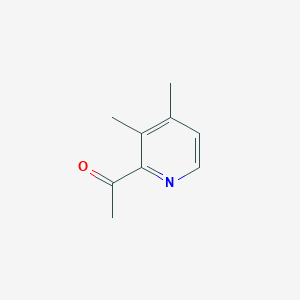
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
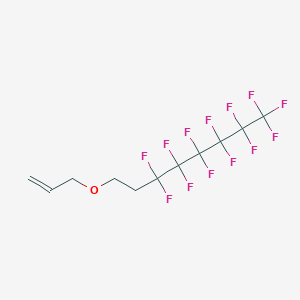
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)


